4-Chloro-1-iodo-2-isopropylbenzene
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Overview
Description
4-Chloro-1-iodo-2-isopropylbenzene is an organic compound with the molecular formula C9H10ClI It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and isopropyl groups
Preparation Methods
The synthesis of 4-Chloro-1-iodo-2-isopropylbenzene typically involves multiple steps. One common method is through electrophilic aromatic substitution reactions. The process can be summarized as follows:
Friedel-Crafts Acylation: The benzene ring undergoes acylation to introduce an acyl group.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Halogenation: Chlorine and iodine are introduced to the benzene ring through halogenation reactions.
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-1-iodo-2-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogens.
Oxidation and Reduction: It can undergo oxidation to form different products, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, maintaining its aromaticity.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-1-iodo-2-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-iodo-2-isopropylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming intermediates such as benzenonium ions. These intermediates can then undergo further reactions to yield substituted benzene rings .
Comparison with Similar Compounds
4-Chloro-1-iodo-2-isopropylbenzene can be compared with other similar compounds, such as:
4-Chloro-2-iodo-1-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.
4-Iodo-1-isopropylbenzene: Lacks the chlorine substituent.
4-Chloro-1-isopropylbenzene: Lacks the iodine substituent.
Properties
Molecular Formula |
C9H10ClI |
---|---|
Molecular Weight |
280.53 g/mol |
IUPAC Name |
4-chloro-1-iodo-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10ClI/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 |
InChI Key |
OUQLZWWXIFSRCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)I |
Origin of Product |
United States |
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